molecular formula C16H15FN4O B12604534 6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-26-4

6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine

Katalognummer: B12604534
CAS-Nummer: 897362-26-4
Molekulargewicht: 298.31 g/mol
InChI-Schlüssel: SZXCVBVBJLNNKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-D]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a propoxy group, and a pyrido[3,2-D]pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrido[3,2-D]pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group can enhance its binding affinity and specificity towards these targets. Additionally, the propoxy group may influence the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding interactions with molecular targets, while the propoxy group influences its pharmacokinetic properties.

Eigenschaften

CAS-Nummer

897362-26-4

Molekularformel

C16H15FN4O

Molekulargewicht

298.31 g/mol

IUPAC-Name

6-(2-fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C16H15FN4O/c1-2-9-22-15-14-13(20-16(18)21-15)8-7-12(19-14)10-5-3-4-6-11(10)17/h3-8H,2,9H2,1H3,(H2,18,20,21)

InChI-Schlüssel

SZXCVBVBJLNNKR-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.